Ring-Closing Metathesis Access to 2,3-Dihydroisothiazole 1,1-Dioxides vs. Alternative Sultam Scaffolds
The 2,3-dihydroisothiazole 1,1-dioxide core can be accessed via ring-closing metathesis (RCM) of vinylsulfonamide templates using Grubbs catalyst, a synthetic route that is not available for saturated isothiazolidine 1,1-dioxide (CAS 5908-62-3) which lacks the requisite alkene functionality [1]. This RCM approach enables the preparation of cyclic vinylsultams that subsequently undergo stereoselective Diels-Alder reactions with cyclopentadiene to yield endonorbornenyl sulfonamides [1].
| Evidence Dimension | Synthetic accessibility via RCM |
|---|---|
| Target Compound Data | Accessible via RCM of vinylsulfonamide templates |
| Comparator Or Baseline | Isothiazolidine 1,1-dioxide (CAS 5908-62-3): Not accessible via RCM due to saturated ring structure |
| Quantified Difference | Qualitative: RCM-accessible (Target) vs. RCM-inaccessible (Comparator) |
| Conditions | Grubbs catalyst-mediated RCM conditions |
Why This Matters
This differential synthetic accessibility enables downstream stereoselective cycloaddition chemistry that is not available from saturated sultam alternatives, affecting route selection for complex molecule synthesis.
- [1] Noack A, Wolf J, Schulze B. Oxidation of 3,4-dialkyl substituted isothiazolium salts to 1,1-dioxides. ARKIVOC. 2011;2011(6):199-209. View Source
